Differential Transporter Interaction Profile: 3'-Methoxyflavone vs. Regioisomers and Flavone
3'-Methoxyflavone demonstrates a distinct lack of inhibitory activity against the renal organic anion transporters OAT1 and OAT3, a key differentiator from structurally related compounds. In head-to-head assays, 3'-methoxyflavone showed less than 70% inhibition of 6-carboxyfluorescein (6-CF) uptake at concentrations up to 50 µM for both transporters, meaning its IC50 is >50 µM [1]. In contrast, the parent compound flavone exhibited IC50 values of 9.4 µM and 4.6 µM against OAT1 and OAT3, respectively. The 2'-methoxyflavone regioisomer also inhibited OAT1 with an IC50 of 2.9 µM [1]. This data indicates that the specific 3'-methoxy substitution eliminates this interaction, a property not shared by the parent scaffold or the 2'-regioisomer.
| Evidence Dimension | Inhibition of human organic anion transporters OAT1 and OAT3 |
|---|---|
| Target Compound Data | IC50 >50 µM for both OAT1 and OAT3 |
| Comparator Or Baseline | Flavone: IC50 = 9.4 µM (OAT1), 4.6 µM (OAT3); 2'-methoxyflavone: IC50 = 2.9 µM (OAT1) |
| Quantified Difference | >5.3-fold higher IC50 vs. flavone for OAT1; >10.9-fold higher vs. flavone for OAT3; >17.2-fold higher vs. 2'-methoxyflavone for OAT1 |
| Conditions | Inhibition of 6-carboxyfluorescein (6-CF) uptake in cell lines expressing human OAT1 or OAT3, with compounds tested up to 50 µM |
Why This Matters
This data is critical for researchers designing in vitro assays where off-target transporter inhibition could confound pharmacokinetic interpretation or for medicinal chemists seeking to decouple flavone bioactivity from unwanted OAT-mediated interactions.
- [1] Wang, Y., et al. (2019). Table 2: IC50 values for OAT1 and OAT3 inhibition and MIC values against C. rugosa of isolated compounds. Scientific Reports, 9, Article number: 45728. View Source
